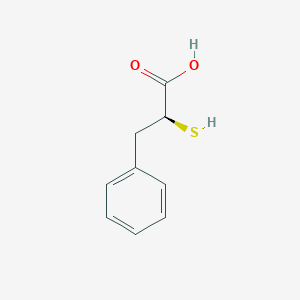
Gemopatrilat metabolite M10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemopatrilat metabolite M10 is a derivative of gemopatrilat, a potent vasopeptidase inhibitor. Gemopatrilat inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a promising candidate for treating hypertension and heart failure . Metabolite M10 is formed through the biotransformation of gemopatrilat in the body and has been studied for its pharmacokinetic properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
it is known that gemopatrilat undergoes extensive metabolism in vivo, leading to the formation of various metabolites, including M10 .
Industrial Production Methods
Industrial production of gemopatrilat and its metabolites involves large-scale chemical synthesis, purification, and quality control processes. High-performance liquid chromatography and mass spectrometry are commonly used to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Gemopatrilat metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving metabolite M10 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metabolite M10 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of gemopatrilat metabolite M10 involves the inhibition of key enzymes in the renin-angiotensin system and the natriuretic peptide system. By inhibiting angiotensin-converting enzyme and neutral endopeptidase, metabolite M10 helps regulate blood pressure and fluid balance . The molecular targets include angiotensin II and atrial natriuretic peptide, which play crucial roles in cardiovascular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another angiotensin-converting enzyme inhibitor used to treat hypertension.
Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase, similar to gemopatrilat.
Uniqueness
Gemopatrilat metabolite M10 is unique due to its dual inhibitory action on both angiotensin-converting enzyme and neutral endopeptidase, which provides a broader therapeutic effect compared to compounds that target only one of these enzymes .
Properties
CAS No. |
84800-13-5 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)/t8-/m0/s1 |
InChI Key |
HGIOOMCLOWLFTJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)S |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















